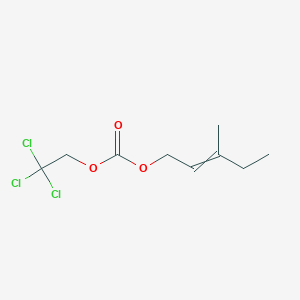
Bismuth, dichlorotris(4-chloro-2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- is an organobismuth compound with the chemical formula C21H18BiCl3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(4-chloro-2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-chloro-2-methylphenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bismuth oxides.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted organobismuth compounds .
Scientific Research Applications
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in the preparation of other organobismuth compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bismuth, dichlorotris(4-chloro-2-methylphenyl)- involves its interaction with molecular targets and pathways. It can form complexes with various biomolecules, affecting their function. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Employed in various industrial applications.
Uniqueness
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- is unique due to its specific structure and properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and form complexes with biomolecules sets it apart from other bismuth compounds .
Properties
CAS No. |
823213-27-0 |
|---|---|
Molecular Formula |
C21H18BiCl5 |
Molecular Weight |
656.6 g/mol |
IUPAC Name |
dichloro-tris(4-chloro-2-methylphenyl)bismuth |
InChI |
InChI=1S/3C7H6Cl.Bi.2ClH/c3*1-6-3-2-4-7(8)5-6;;;/h3*2,4-5H,1H3;;2*1H/q;;;+2;;/p-2 |
InChI Key |
CDTWFYXNGUNXCX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[Bi](C2=C(C=C(C=C2)Cl)C)(C3=C(C=C(C=C3)Cl)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)


![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)


![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)


![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)


